(2-Benzoylethyl)trimethylammonium iodide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
5724-15-2 |
|---|---|
Molecular Formula |
C12H18INO |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
trimethyl-(3-oxo-3-phenylpropyl)azanium;iodide |
InChI |
InChI=1S/C12H18NO.HI/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GLKZEYDFHOFHIO-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[I-] |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[I-] |
Other CAS No. |
5724-15-2 |
Related CAS |
24472-88-6 (Parent) |
Synonyms |
(2-benzoylethyl)trimethylammonium (2-benzoylethyl)trimethylammonium bromide (2-benzoylethyl)trimethylammonium chloride (2-benzoylethyl)trimethylammonium iodide (2-benzoylethyl)trimethylammonium methyl sulfate |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of (2-Benzoylethyl)trimethylammonium iodide
An In-Depth Technical Guide to the Chemical Properties of (2-Benzoylethyl)trimethylammonium iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a quaternary ammonium salt with significant potential in both synthetic organic chemistry and medicinal research. Its structure, featuring a cationic trimethylammonium group, a benzoyl moiety, and an ethyl linker, imparts a unique combination of reactivity and biological activity. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and analytical characterization, with a forward-looking perspective on its potential applications in drug development and beyond.
Introduction: A Molecule of Interest
Quaternary ammonium salts are a class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups. This permanent positive charge makes them valuable as phase-transfer catalysts, surfactants, and antimicrobial agents[1][2]. This compound, also known as trimethyl-(3-oxo-3-phenylpropyl)azanium iodide, belongs to this family but with the added functionality of a ketone group. This combination opens up avenues for unique chemical transformations and potential biological interactions. The presence of the benzoyl group, in particular, suggests the possibility of interactions with biological targets that recognize this motif.
Synthesis and Mechanism
The synthesis of this compound is a two-step process that begins with the well-established Mannich reaction to create the precursor tertiary amine, followed by quaternization with methyl iodide.
Step 1: Mannich Reaction for the Synthesis of β-Dimethylaminopropiophenone
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group[3][4][5]. In this case, acetophenone, formaldehyde, and dimethylamine hydrochloride react to form β-dimethylaminopropiophenone hydrochloride.
Mechanism: The reaction proceeds through the formation of an Eschenmoser-like salt, a dimethylaminomethylium ion, from the reaction of formaldehyde and dimethylamine[3]. Acetophenone, under acidic conditions, enolizes to its more reactive enol form. The enol then acts as a nucleophile, attacking the iminium cation to form the β-aminoketone[6].
Experimental Protocol: Synthesis of β-Dimethylaminopropiophenone Hydrochloride
-
Combine acetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in a round-bottom flask.
-
Add a suitable solvent, such as ethanol, and a catalytic amount of hydrochloric acid.
-
Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crystalline β-dimethylaminopropiophenone hydrochloride by vacuum filtration and wash with cold diethyl ether.
-
The crude product can be recrystallized from a mixture of ethanol and acetone to yield the pure hydrochloride salt.
Step 2: Quaternization to this compound
The final step involves the N-alkylation of the tertiary amine, β-dimethylaminopropiophenone, with methyl iodide to form the quaternary ammonium salt. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl iodide[7].
Experimental Protocol: Synthesis of this compound
-
Dissolve β-dimethylaminopropiophenone (obtained by neutralizing the hydrochloride salt with a base like sodium bicarbonate) in a polar aprotic solvent such as acetonitrile or acetone.
-
Add an excess of methyl iodide (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the progress of the reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid, this compound, under vacuum.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈INO | |
| Molecular Weight | 319.18 g/mol | |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in polar solvents like water, methanol, and DMSO. | General property of quaternary ammonium salts |
| Melting Point | Not reported, but related compounds like benzyltrimethylammonium iodide melt at 178-179 °C. | |
| Stability | Generally stable under standard conditions but may decompose at high temperatures. | [8] |
Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the interplay between the quaternary ammonium group and the benzoyl moiety.
Hofmann Elimination
Quaternary ammonium hydroxides, when heated, undergo an elimination reaction known as the Hofmann elimination to form an alkene and a tertiary amine[9][10]. In the case of this compound, treatment with a strong base like silver oxide followed by heating would be expected to yield phenyl vinyl ketone (acrylophenone) and trimethylamine. This reaction proceeds via an E2 mechanism and typically favors the formation of the least substituted alkene (Hofmann's rule)[11][12].
Reactivity of the Carbonyl Group
The ketone functionality can undergo typical carbonyl reactions such as reduction to a secondary alcohol using reducing agents like sodium borohydride. The presence of the quaternary ammonium group may influence the stereochemical outcome of such reactions.
Potential as a Phase-Transfer Catalyst
Like many quaternary ammonium salts, this compound has the potential to act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases[1][2].
α-Alkylation Reactions
Recent studies have shown that quaternary ammonium salts can serve as alkylating agents for the α-position of aryl ketones[13][14][15]. While this compound itself is the product of an alkylation, its structural motifs are relevant to this emerging area of reactivity.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, two methylene groups of the ethyl chain, and a characteristic singlet for the nine equivalent protons of the trimethylammonium group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region, signals for the aromatic carbons, and signals for the aliphatic carbons of the ethyl chain and the trimethylammonium group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1680 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the cationic portion of the molecule, [C₁₂H₁₈NO]⁺.
Potential Applications in Drug Development and Research
The structural features of this compound make it an intriguing candidate for further investigation in several areas:
-
Enzyme Inhibition: A structurally related compound, 2-(α-naphthoyl)ethyltrimethylammonium iodide, has been identified as a selective inhibitor of choline acetyltransferase (ChAT), an enzyme responsible for the synthesis of the neurotransmitter acetylcholine[16]. Given the structural similarity, this compound warrants investigation for similar inhibitory activity, which could have implications for the treatment of neurological disorders.
-
Antimicrobial Activity: Many quaternary ammonium salts exhibit broad-spectrum antimicrobial activity[1]. The potential of this compound as an antimicrobial agent could be explored.
-
Synthetic Building Block: Through reactions like the Hofmann elimination, this compound can serve as a precursor to valuable synthetic intermediates like phenyl vinyl ketone[3].
Conclusion
This compound is a multifaceted molecule with a rich chemistry and promising potential. Its synthesis is straightforward, and its reactivity offers opportunities for the creation of other valuable compounds. Further exploration of its biological activities, particularly as an enzyme inhibitor, could lead to the development of new therapeutic agents. This guide provides a solid foundation for researchers and scientists to delve into the fascinating chemical properties of this compound and unlock its full potential.
References
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(March 26, 2020). The Mannich Reaction. YouTube. Retrieved from [Link]...
-
AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]
-
Filo. (2025, August 6). Help me with Mannich base reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
- (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Molecular Structure, 1273, 134301.
-
Lehigh Preserve. (n.d.). The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyltrimethylammonium iodide. Retrieved from [Link]
- Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305–4315.
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
-
Master Organic Chemistry. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? Retrieved from [Link]
- Templ, J., & Schnürch, M. (2022).
- Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents.
-
Organic Chemistry Portal. (n.d.). Hofmann Elimination. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Hofmann Elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Hofmann Elimination. Retrieved from [Link]
- Pan, J.-Q., Lau, W. W. Y., Lin, J., & Tan, K. L. (1994). Synthesis and characterization of two new monomers containing hindered amine.
- (n.d.). Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites - Supporting Information.
- Rowell, F. J., & Salah, A. M. (1988). 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase. The Journal of Pharmacology and Experimental Therapeutics, 245(1), 72–80.
- Google Patents. (n.d.). CN112723982B - Preparation method of benzyl iodide and derivatives thereof.
-
Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]
-
PubChem. (n.d.). Benzyltrimethylammonium iodide. Retrieved from [Link]
- Synthesis and Characterization of New Benzo[e]Indol Salts for Second-Order Nonlinear Optics. (2020). MDPI.
- Kang, S., Kim, T. H., & Kwak, C.-H. (2022). Synthesis and crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide.
- Li, M., et al. (2022).
-
ResearchGate. (n.d.). Reaction of benzylic ammonium iodide (2) with various (hetero) arylsulfinates (1). Retrieved from [Link]
-
ResearchGate. (2020, March 25). Synthesis and Characterization of New Benzo[e]Indol Salts for Second-Order Nonlinear Optics. Retrieved from [Link]
- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI.*.
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An In-Depth Technical Guide to the Solubility Profile of (2-Benzoylethyl)trimethylammonium Iodide in Organic Solvents
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from discovery to clinical application. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive examination of the solubility profile of (2-Benzoylethyl)trimethylammonium iodide, a quaternary ammonium salt with potential applications in various therapeutic areas. As a Senior Application Scientist, the following sections are designed to not only present available data but also to equip fellow researchers with the foundational knowledge and practical methodologies to thoroughly investigate the solubility of this and similar compounds. Our focus will be on the "why" behind the "how," ensuring a deep understanding of the principles governing solubility and the rationale behind experimental design.
Molecular Structure and Predicted Solubility Behavior of this compound
This compound is a quaternary ammonium salt, a class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups.[1][2] The structure of this particular molecule, with its benzoyl and trimethylammonium moieties, suggests a nuanced solubility profile.
-
The Quaternary Ammonium Group: The ionic nature of the trimethylammonium cation imparts a degree of hydrophilicity, promoting solubility in polar solvents.[1][2]
-
The Benzoyl Group: The presence of the aromatic benzoyl group introduces a significant nonpolar character to the molecule, which can enhance solubility in less polar organic solvents.
-
The Iodide Counter-ion: The iodide anion can influence solubility through its own solvation characteristics.[1]
Given this structure, it is anticipated that this compound will exhibit solubility in a range of polar organic solvents, with the interplay between the ionic head and the organic tail dictating its behavior in solvents of varying polarity.
General Solubility of Quaternary Ammonium Salts
Quaternary ammonium salts generally exhibit good solubility in polar solvents such as water and alcohols due to their ionic nature.[1] The solubility can be influenced by several factors including the nature of the organic substituents and the counter-ion. For instance, increasing the size of the alkyl groups on the nitrogen atom can increase solubility in less polar organic solvents. The choice of the counter-ion is also crucial; for example, exchanging an iodide ion for a hexafluorophosphate or tetraphenylborate ion has been suggested to increase solubility in organic solvents.[3]
Experimental Protocol for Determining the Solubility Profile
The following is a detailed, step-by-step methodology for determining the solubility of this compound in a selection of organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Reagents
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethyl acetate) of analytical grade or higher.
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Workflow
The experimental workflow for determining the solubility of this compound is depicted in the following diagram:
Sources
Literature review of (2-Benzoylethyl)trimethylammonium iodide applications
Pharmacological Profiling, Mechanism of Action, and Experimental Applications[1]
Executive Summary
(2-Benzoylethyl)trimethylammonium iodide (BETA) is a potent, selective, and stable inhibitor of Choline Acetyltransferase (ChAT) , the enzyme responsible for the synthesis of acetylcholine (ACh).[1] Unlike earlier inhibitors (e.g., styrylpyridines) that suffered from instability or poor membrane permeability, BETA offers a robust tool for dissecting cholinergic signaling pathways in both neuronal and non-neuronal tissues, specifically human placenta and spermatozoa.[1]
Critical Technical Insight: While BETA is the gold standard for inhibiting ACh synthesis, it possesses a distinct, often overlooked off-target effect: the reversible inhibition of Phospholipase A2 (PLA2) in placental tissue.[1] Researchers must distinguish between cholinergic depletion and arachidonic acid pathway suppression when interpreting data derived from BETA-treated models.[1]
Chemical & Pharmacological Profile
Compound Identity
-
IUPAC Name: Trimethyl-(3-oxo-3-phenylpropyl)azanium iodide[1]
-
Solubility: Highly soluble in water and saline; stable in aqueous solution at physiological pH (7.[1]4) for days, unlike halogenoacetylcholines.[1][5]
Mechanism of Action (MoA) BETA acts as a keto-analog of acetylcholine.[1][5] Its quaternary ammonium head mimics the choline substrate, allowing it to dock into the ChAT active site.[1]
-
Inhibition Type: Non-competitive with respect to both substrates (Choline and Acetyl-CoA).[1][5]
-
Potency (IC₅₀): ~3.0 – 9.0 µM (depending on tissue source).[1]
-
Selectivity:
Data Summary: Enzyme Selectivity Profile
| Enzyme Target | IC₅₀ (µM) | Inhibition Characteristics |
| Choline Acetyltransferase (ChAT) | 3.1 | Rapid onset, slowly reversible.[1][5] |
| Acetylcholinesterase (AChE) | > 300 | Negligible at ChAT-inhibitory doses.[1] |
| Butyrylcholinesterase (BuChE) | > 150 | Weak inhibition.[1] |
| Phospholipase A2 (PLA2) | ~100 | Off-target: Reversible inhibition observed in placental tissue.[1][2] |
Visualization: Signaling & Inhibition Pathways[1]
The following diagram illustrates the dual-action of BETA: its primary blockade of ACh synthesis and its secondary interference with the Prostaglandin (PG) synthesis pathway via PLA2.[2]
Caption: BETA primarily inhibits ChAT to block ACh synthesis. At high concentrations, it reversibly inhibits PLA2, disrupting prostaglandin release independent of cholinergic mechanisms.[1]
Key Applications & Experimental Causality
A. Non-Neuronal Cholinergic Systems: Human Placenta
The human placenta contains a non-neuronal cholinergic system regulating blood flow and hormone release.[1]
-
Application: BETA is used to differentiate between stored ACh release and de novo synthesized ACh release.[1]
-
Experimental Insight: In placental explants, BETA (100 µM) reduces prostaglandin (PGE2) release.[1][2]
-
Validation Check: If you add exogenous ACh and the inhibition persists, the effect is not cholinergic.[1] Studies confirm that BETA-induced reduction of PGE2 is not reversed by ACh, but is reversed by adding Arachidonic Acid.[1][2] This confirms BETA inhibits PLA2 directly in this tissue.[1]
-
Protocol Recommendation: When studying secretion in placenta, always include an "Add-back" control with Arachidonic Acid to rule out PLA2 interference.[1]
-
B. Reproductive Biology: Sperm Motility
Acetylcholine is an autocrine/paracrine factor in spermatozoa, modulating motility via nicotinic receptors.[1]
-
Application: Determining the necessity of endogenous ACh synthesis for sperm propulsion.[1]
-
Observation: Incubation of sperm with BETA leads to a concentration-dependent decrease in progressive motility.[1]
-
Causality: This proves that sperm do not just rely on stored ACh; they possess an active, continuous synthesis machinery (ChAT) required for motility.[1]
Experimental Protocols
Protocol 1: Radiometric ChAT Inhibition Assay
This assay quantifies the efficacy of BETA by measuring the transfer of a radiolabeled acetyl group from Acetyl-CoA to Choline.
Materials:
-
[¹⁴C]-Acetyl-CoA (Specific activity ~50 mCi/mmol)[1]
-
Choline chloride (10 mM stock)
-
BETA (Dissolved in phosphate buffer, pH 7.4)[1]
-
Tissue Homogenate (Source of ChAT)
-
Scintillation fluid[1]
Workflow:
-
Pre-Incubation: Mix 20 µL Tissue Homogenate with 10 µL BETA (varying concentrations: 0.1 µM – 100 µM) in phosphate buffer (pH 7.4). Incubate at 37°C for 10 minutes .
-
Why? BETA has a slow onset of inhibition; immediate substrate addition may underestimate potency.[1]
-
-
Substrate Addition: Add 20 µL Substrate Mix (5 mM Choline + 0.2 mM [¹⁴C]-Acetyl-CoA).
-
Reaction: Incubate at 37°C for 20 minutes .
-
Termination: Stop reaction by adding 4 mL ice-cold 10 mM sodium phosphate buffer.
-
Extraction: Extract the synthesized [¹⁴C]-ACh using Tetraphenylboron in ketone (Kalignost extraction) or standard cation-exchange chromatography.
-
Quantification: Count radioactivity in the organic phase (ACh) vs. aqueous phase (unreacted Acetyl-CoA).
Protocol 2: Tissue Incubation (Self-Validating System)
For use with Placental Explants or Sperm Suspensions.[1]
Step-by-Step:
-
Equilibration: Stabilize tissue/cells in Krebs-Ringer solution (37°C, oxygenated) for 30 mins.
-
Baseline Measurement: Collect aliquots for basal ACh or Prostaglandin levels.[1]
-
Inhibitor Loading: Add BETA to a final concentration of 50 µM .
-
Note: Do not exceed 100 µM unless testing off-target toxicity.[1]
-
-
Time-Course: Incubate for 40–60 minutes.
-
Validation (The "Rescue" Step):
Visualization: Experimental Workflow
Caption: Standard radiometric workflow for validating ChAT inhibition efficacy using BETA.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Toxicity: Quaternary ammonium compounds can induce neuromuscular blockade at extremely high systemic doses.[1] However, at laboratory micro-molar concentrations, the primary risk is local irritation.[1]
-
Stability: Store desiccated at -20°C. Solutions are stable at 4°C for up to 1 week.
References
-
Rowell, P. P., & Sastry, B. V. (1978).[1] (2-Benzoylethyl)trimethylammonium chloride: a new, selective and stable inhibitor of human placental choline acetyltransferase.[1] Journal of Pharmacology and Experimental Therapeutics, 205(3), 624-634.[1][5]
-
Sastry, B. V., et al. (1994).[1] Effect of the choline acetyltransferase inhibitor (2-benzoylethyl)-trimethylammonium iodide (BETA) on human placental prostaglandin release and phospholipase A2 activity.[1][2] Placenta, 15(6), 615-626.[1]
-
Wessler, I., et al. (2001).[1] The non-neuronal cholinergic system in humans: Expression, function and pathophysiology. Life Sciences, 72(18-19), 2055-2061.[1] (Contextual grounding for non-neuronal ACh).
-
Harbison, R. D., et al. (1987).[1] Regulation of human placental acetylcholine synthesis.[1][2] Progress in Clinical and Biological Research, 26, 123-134.[1]
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- 3. (2-Benzoylethyl)trimethylammonium | C12H18NO+ | CID 152676 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. (2-Benzoylethyl)trimethylammonium chloride: a new, selective and stable inhibitor of human placental choline acetyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for in situ generation of phenyl vinyl ketone from (2-Benzoylethyl)trimethylammonium iodide
Application Note: Controlled In Situ Generation of Phenyl Vinyl Ketone (PVK)
Executive Summary
Phenyl Vinyl Ketone (PVK) is a potent Michael acceptor and dienophile widely used in the synthesis of heterocycles, Robinson annulations, and cysteine-targeted covalent inhibitors. However, its utility is severely hampered by its high instability (prone to spontaneous polymerization) and extreme toxicity (severe lachrymator and blistering agent).
This protocol details the controlled in situ generation of PVK from its stable quaternary ammonium salt precursor, (2-Benzoylethyl)trimethylammonium iodide (also known as the Mannich base methiodide). By generating PVK only in the presence of the target nucleophile, this method circumvents isolation hazards, maximizes yield, and ensures operator safety.
Scientific Mechanism: The "Reservoir" Strategy
The core principle of this protocol is Hofmann Elimination . The quaternary ammonium salt acts as a stable "reservoir" for PVK. Under basic conditions, the salt undergoes
Key Mechanistic Features:
-
Trigger: Base (deprotonation of the
-carbon). -
Leaving Group: Trimethylamine (
), a neutral gas/volatile liquid. -
Driving Force: Formation of the conjugated enone system (
-unsaturated ketone).
DOT Diagram: Reaction Mechanism & Pathway
Figure 1: Mechanistic pathway showing the base-promoted release of PVK and its subsequent trapping. The "In Situ" approach minimizes the polymerization pathway.
Reagents & Equipment
Chemicals
| Reagent | Role | Specifications |
| This compound | Precursor | Purity >98%; Dry white solid. |
| Target Nucleophile | Trap | 1.0 – 1.2 equivalents (relative to salt). |
| Potassium Carbonate ( | Base | Anhydrous, powder (mild protocol). |
| Triethylamine ( | Alt. Base | Distilled (organic soluble protocol). |
| Acetonitrile (MeCN) | Solvent | HPLC Grade, Dry (Standard). |
| Dichloromethane (DCM) | Solvent | Anhydrous (Low temp protocol). |
Equipment
-
Double-neck round bottom flask (inert atmosphere capable).
-
Magnetic stir bar (vigorous stirring required for heterogeneous bases).
-
Nitrogen/Argon line.
-
Scrubber System: Outlet vented through a bleach (sodium hypochlorite) trap to neutralize any escaping PVK vapors or trimethylamine.
Experimental Protocol
Protocol A: Standard Heterogeneous Conditions (Recommended)
Best for: Stable nucleophiles, Robinson annulations, and general synthesis.
Step 1: Setup
-
Flame-dry a 100 mL double-neck round bottom flask and cool under
. -
Charge the flask with This compound (1.0 equiv).
-
Add the Target Nucleophile (1.0 – 1.1 equiv).
-
Add Acetonitrile (MeCN) (0.1 M concentration relative to the salt).
-
Expert Note: MeCN is polar enough to solubilize the ammonium salt slightly, aiding elimination, but dissolves the organic nucleophile well.
-
Step 2: Elimination & Trapping
-
Add
(1.2 – 1.5 equiv) in a single portion. -
Stir vigorously at Room Temperature (20–25°C) .
-
Observation: The reaction mixture will likely become cloudy/slurry.
-
-
Monitor: Check TLC every 30 minutes.
-
Validation: The baseline spot (Ammonium Salt) should disappear. A new spot (Product) should appear. You should NOT see a significant spot for free PVK (usually runs high on TLC) if the trapping is efficient.
-
Step 3: Optimization (If sluggish)
-
If the salt remains after 2 hours, warm the mixture to 40–50°C .
-
Caution: Higher temperatures increase the rate of PVK polymerization. Do not exceed 60°C unless necessary.
-
Step 4: Workup
-
Dilute with Ethyl Acetate (EtOAc).
-
Add water to dissolve inorganic salts.
-
Wash organic layer with 10% aqueous HCl (removes trimethylamine and unreacted amine).
-
Wash with Brine, dry over
, and concentrate.
Protocol B: Biphasic Conditions (Water/DCM)
Best for: Inorganic nucleophiles (e.g., Cyanide, Azide) or very polar substrates.
-
Dissolve the Ammonium Iodide salt in Water (0.2 M).
-
Dissolve the Nucleophile in DCM (0.2 M).
-
Mix the two phases vigorously.
-
Add Triton B (Benzyltrimethylammonium hydroxide) or NaOH (1.1 equiv) to the aqueous phase.
-
PVK is generated at the interface/aqueous phase and rapidly partitions into the DCM to react with the nucleophile.
Troubleshooting & Critical Parameters
| Issue | Diagnosis | Solution |
| Low Yield / Polymer Formation | White gummy solid appears on flask walls. | PVK concentration is too high. Reduce temperature or add the base more slowly (portion-wise) to keep PVK levels low. |
| Incomplete Conversion | Baseline spot (Salt) persists on TLC. | The salt is not dissolving/reacting. Switch to a more polar solvent (e.g., DMF or MeOH ) or increase temp to 40°C. |
| Lachrymatory Effect in Lab | Operators tearing up; burning sensation. | LEAK! PVK has escaped. Immediately stop, ventilate, and wash all glassware with 5% Sodium Bisulfite solution (quencher). |
| Product is an Oil/Impure | Trimethylamine retention. | The byproduct |
Safety & Hazard Control (CRITICAL)
Phenyl Vinyl Ketone (PVK) is a severe blistering agent and lachrymator.
-
Toxicity: High.[1] Can cause permanent eye damage and severe respiratory distress.
-
Engineering Controls: ALL operations must be performed in a functional fume hood .
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles (safety glasses are insufficient).
-
Quenching Spills: Do not wipe PVK spills with paper towels. Cover with Sodium Bisulfite (
) or Cysteine solution to form the harmless adduct, then clean.
References
-
Original Preparation of the Salt: Mannich, C.; Heilner, G. "Über die Synthese von
-Keto-basen aus Acetophenon, Formaldehyd und Aminen." Berichte der deutschen chemischen Gesellschaft, 1922 , 55, 356. -
Application in Robinson Annulation (Classic Protocol): Du Feu, E. C.; McQuillin, F. J.; Robinson, R. "Experiments on the Synthesis of Substances related to the Sterols. Part XIV. A Simple Synthesis of Ketones of the Phenanthrene Group." Journal of the Chemical Society, 1937 , 53.
-
Modern In Situ Application (Heterocycles): Reddy, T. S., et al. "Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol."[2] Molecules, 2023 , 28(17), 6214.[2]
-
Safety & Toxicology Data: National Oceanic and Atmospheric Administration (NOAA). "Cameo Chemicals: Methyl Vinyl Ketone (Analogous Hazard Data)."
Sources
Application Notes & Protocols: Michael Additions Using (2-Benzoylethyl)trimethylammonium iodide
Introduction: A Strategy for Taming a Reactive Michael Acceptor
In the field of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1][2][3] It involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][5] One of the most useful, yet notoriously challenging, Michael acceptors is phenyl vinyl ketone (PVK). Its high reactivity makes it an excellent electrophile but also renders it prone to rapid polymerization, making it difficult to store and handle directly.[6]
To circumvent this challenge, synthetic chemists employ stable precursors that can generate the reactive species in situ. (2-Benzoylethyl)trimethylammonium iodide is a superb example of such a precursor. It is a stable, crystalline quaternary ammonium salt, often referred to as a Mannich base salt, which serves as a reliable source of phenyl vinyl ketone under mild reaction conditions.[7][8] This application note provides a detailed guide to the mechanism, application, and execution of Michael addition reactions using this convenient and efficient reagent.
The Underlying Chemistry: A Tandem Elimination-Addition Pathway
The utility of this compound hinges on a one-pot, two-stage sequence: a base-induced Hofmann elimination immediately followed by a Michael addition.
-
Hofmann Elimination (In-situ Generation of PVK): The process is initiated by a base, which abstracts an acidic proton from the carbon atom alpha to the benzoyl group. The resulting enolate intermediate rapidly undergoes an E2 elimination. The positively charged trimethylammonium group is an excellent leaving group, and its departure results in the formation of a carbon-carbon double bond, yielding phenyl vinyl ketone.
-
Michael Addition (Nucleophilic Trapping): The highly electrophilic phenyl vinyl ketone, now present in the reaction medium, is immediately intercepted by a co-existing nucleophile (the Michael donor). The nucleophile adds to the β-carbon of the vinyl group, leading to the formation of the desired 1,4-adduct after a final protonation step.[1][4]
This tandem approach is highly efficient because the reactive Michael acceptor is generated in low concentrations and consumed as it is formed, drastically minimizing self-polymerization.
Caption: Reaction mechanism: tandem Hofmann elimination and Michael addition.
Experimental Protocol: Michael Addition of Diethyl Malonate
This protocol details a representative procedure for the alkylation of a soft carbon nucleophile, diethyl malonate, using this compound.
Materials & Reagents:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Ethanol (or Anhydrous THF if using DBU)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Thin-Layer Chromatography (TLC) plate
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol (20 mL). Add sodium ethoxide (1.1 equivalents). Stir the solution until the base is fully dissolved.
-
Nucleophile Addition: Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 15 minutes to ensure complete formation of the enolate.
-
Initiation of Reaction: Add this compound (1.05 equivalents) to the flask as a solid in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent) until the starting malonate is consumed (typically 2-4 hours).
-
Workup & Quench: Once the reaction is complete, carefully quench the mixture by adding 1 M HCl (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure product.
Scientist's Note (Causality): The use of anhydrous solvent is critical to prevent the protonation and deactivation of the sodium ethoxide base and the malonate enolate. Pre-forming the enolate by adding the Michael donor to the base before introducing the ammonium salt ensures that the nucleophile is readily available to trap the transient phenyl vinyl ketone, maximizing the yield of the desired adduct and preventing polymerization.[9]
Application Scope & Data
The methodology is versatile and applicable to a wide range of nucleophiles. The choice of base and solvent can be adapted to suit the pKa of the Michael donor.
Table 1: Representative Michael Donors and Conditions
| Entry | Michael Donor | Typical Base/Solvent | Product Type |
| 1 | Diethyl Malonate | NaOEt / EtOH | 1,5-Dicarbonyl Compound |
| 2 | Nitromethane | DBU / THF | γ-Nitro Ketone |
| 3 | Indole | NaH / DMF | N-Alkylated Indole Derivative |
| 4 | Thiophenol | Et₃N / CH₂Cl₂ | γ-Keto Sulfide |
| 5 | Morpholine | K₂CO₃ / CH₃CN | β-Amino Ketone |
graph TD { A[Prepare Michael Donor & Base in Anhydrous Solvent] --> B{Add this compound}; B --> C[In-situ Generation of Phenyl Vinyl Ketone]; C --> D[Michael Addition Occurs]; D --> E[Monitor by TLC until completion]; E --> F[Aqueous Workup & Quench]; F --> G[Extraction with Organic Solvent]; G --> H[Drying & Concentration]; H --> I[Purification via Chromatography]; I --> J[Characterized Final Product];style A fill:#F1F3F4,stroke:#5F6368 style B fill:#EA4335,stroke:#202124,color:#FFFFFF style C fill:#FBBC05,stroke:#202124 style D fill:#34A853,stroke:#202124,color:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368 style F fill:#4285F4,stroke:#202124,color:#FFFFFF style G fill:#4285F4,stroke:#202124,color:#FFFFFF style H fill:#4285F4,stroke:#202124,color:#FFFFFF style I fill:#4285F4,stroke:#202124,color:#FFFFFF style J fill:#FFFFFF,stroke:#34A853,stroke-width:2px
}
Caption: General experimental workflow for Michael additions using the title reagent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Base is not strong enough for the Michael donor. 2. Reagents or solvent are not anhydrous. 3. Reaction temperature is too low. | 1. Select a stronger base (e.g., NaH instead of K₂CO₃). 2. Use freshly dried solvents and reagents. 3. Gently warm the reaction mixture (e.g., to 40 °C). |
| Formation of Polymer | 1. Rate of PVK generation exceeds the rate of trapping. 2. Reaction is too concentrated. | 1. Add the ammonium salt slowly in portions instead of all at once. 2. Use a larger volume of solvent to dilute the reaction. |
| Multiple Products | 1. Michael donor has multiple acidic protons. 2. Product is undergoing further reactions. | 1. Use a stronger base and/or excess Michael donor to favor mono-alkylation. 2. Monitor the reaction carefully and stop it once the desired product is formed. |
Conclusion
This compound is a highly effective and user-friendly reagent for performing Michael additions with phenyl vinyl ketone. Its stability and ease of handling provide a significant advantage over using the volatile and unstable α,β-unsaturated ketone directly. By enabling the in-situ generation of the Michael acceptor, this method allows for the clean and efficient synthesis of a wide variety of 1,5-dicarbonyls, γ-nitro ketones, and other valuable adducts from C-, N-, O-, and S-nucleophiles. The protocols described herein are robust and can be readily adapted for diverse synthetic targets in research, discovery, and development settings.
References
- Importance of Mannich Bases in Chemistry and Drug Discovery. (2025, December 16). Google Vertex AI Search.
- Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023, November 9). MDPI.
- Mannich reaction – Knowledge and References. Taylor & Francis.
- An exploration on the synthesis and bio-applications of derivatives of heterocyclic Mannich bases. (2016, January 7).
- The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
- Michael Addition Mechanism. BYJU'S.
- Michael Addition Reaction Mechanism. (2020, April 7). Chemistry Steps.
- The chemical transformation of 1 to the corresponding phenyl vinyl ketone (PVK) and the subsequent modification of a thiol containing residue by the PVK.
- Michael addition reaction. Wikipedia.
- Michael Addition. Organic Chemistry Portal.
- Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023, August 24). MDPI.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.
- Recent Advances in Base-Assisted Michael Addition Reactions. (2022, March 18).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Michael Addition [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Conditions for Hofmann elimination of (2-Benzoylethyl)trimethylammonium iodide
Technical Application Note: Controlled Hofmann Elimination of (2-Benzoylethyl)trimethylammonium Iodide
Executive Summary
This guide details the protocols for the Hofmann elimination of this compound to synthesize Phenyl Vinyl Ketone (PVK) . Unlike standard Hofmann eliminations requiring high thermal energy to force anti-periplanar E2 transitions, this substrate undergoes a facile elimination due to the acidity of the
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers.
Mechanistic Insight & Causality
To optimize this reaction, one must understand that it does not follow the "hard" conditions of a traditional Hofmann elimination (e.g., tetraalkylammonium hydroxides at >100°C).
-
Electronic Activation: The carbonyl group at the
-position (relative to nitrogen) renders the adjacent protons acidic ( ). -
Mechanism Shift: The reaction character shifts from a concerted E2 toward an E1cb-like mechanism . The base removes the acidic proton to form a transient enolate, which then expels the trimethylamine leaving group.
-
Implication: Elimination occurs at much lower temperatures (25–60°C) than typical alkyl ammonium salts. High heat is detrimental, promoting the polymerization of PVK.
Pathway Visualization (DOT)
Figure 1: Mechanistic pathway highlighting the critical enolate intermediate which lowers the energy barrier for elimination.
Critical Control Points & Safety
| Parameter | Specification | Rationale |
| pH Control | 7.5 – 9.0 | pH > 10 causes rapid polymerization of PVK; pH < 7 inhibits elimination. |
| Temperature | < 60°C | Higher temperatures favor radical polymerization of the product. |
| Stabilization | Hydroquinone (100 ppm) | Essential radical scavenger. PVK polymerizes instantly without it. |
| Atmosphere | Nitrogen/Argon | Oxygen can initiate radical chains; exclude air during isolation. |
Safety Warning:
-
Phenyl Vinyl Ketone: Potent lachrymator and vesicant. Handle only in a fume hood.
-
Trimethylamine: Gaseous byproduct with a strong fishy odor; trap in dilute HCl.
Experimental Protocols
Protocol A: The "Classic" Silver Oxide Method (High Purity)
Best for small-scale isolation where product purity is paramount.
Reagents:
-
This compound (10 mmol, 3.19 g)
-
Silver Oxide (
) (freshly prepared or high grade, 6 mmol) -
Water (HPLC grade, 20 mL)
-
Dichloromethane (DCM)
-
Hydroquinone
Step-by-Step:
-
Salt Conversion: Dissolve the ammonium iodide in water (20 mL). Add
in one portion. Stir vigorously at room temperature for 30 minutes.-
Self-Validating Check: The yellow
solid should disappear, replaced by a pale precipitate of AgI. The supernatant becomes strongly alkaline.
-
-
Filtration: Filter off the AgI precipitate rapidly through a Celite pad. Wash with 5 mL water.
-
Elimination: Transfer the clear filtrate (containing the quaternary hydroxide) to a flask. Heat gently to 40–50°C under reduced pressure (rotary evaporator, 100 mbar).
-
Observation: The solution will bubble as trimethylamine gas evolves.
-
-
Extraction: As the reaction proceeds (check TLC: disappearance of baseline spot), extract the aqueous mixture with DCM (
mL). -
Stabilization: Immediately add 5 mg hydroquinone to the combined organic layers.
-
Drying: Dry over
, filter, and concentrate in vacuo at < 20°C .
Protocol B: Biphasic Steam Distillation (Scale-Up Preferred)
Best for larger scales (>5g) to prevent polymerization by removing the product immediately upon formation.
Reagents:
-
Ammonium Iodide Salt (20 mmol)
-
Sodium Bicarbonate (
) saturated solution -
DCM or Pentane (Receiver solvent)
-
Hydroquinone
Step-by-Step:
-
Setup: Set up a steam distillation apparatus. The receiver flask must contain 20 mL of DCM and 10 mg of hydroquinone , cooled in an ice bath.
-
Reaction Pot: In the distillation flask, dissolve the ammonium iodide in 50 mL water.
-
Triggering: Add saturated
until pH reaches ~8-9. -
Distillation: Pass steam through the mixture. The elimination occurs instantly, and the PVK co-distills with the water.
-
Self-Validating Check: The distillate should be cloudy (emulsion of oil in water).
-
-
Collection: Continue distillation until the distillate runs clear (approx. 100-150 mL).
-
Isolation: Separate the organic layer from the receiver. Extract the aqueous distillate once with DCM. Combine organics, dry (
), and concentrate at low temperature.
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate elimination protocol based on scale and purity needs.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymer | pH too high (>10) or Temp > 60°C. | Use Protocol B (Steam Distillation) to remove product from heat source immediately. |
| No Reaction | pH too low (< 7). | Ensure basicity. Iodide is a spectator; the counterion must be exchanged or buffered. |
| Product Solidifies | Polymerization occurred.[1][2][3] | Check hydroquinone levels. Store product at -20°C in solution (benzene/DCM). |
Analytical Validation:
-
TLC: Silica gel, 20% EtOAc/Hexane. PVK (
, UV active). Starting material stays at baseline. -
NMR: Look for vinyl protons:
6.0–6.5 ppm (multiplets). Disappearance of the singlet at 3.1 ppm.
References
-
Mannich, C.; Bauroth, M. (1924). "Über die Darstellung von Vinylketonen" (Preparation of Vinyl Ketones).[4][5] Berichte der deutschen chemischen Gesellschaft, 57(6), 1108–1115.
-
Blicke, F. F. (1942). "The Mannich Reaction." Organic Reactions, 1, 303–341. (Seminal review on the use of Mannich bases as precursors to enones).
-
Posner, G. H.; Whitten, C. E. (1976). "Secondary and Tertiary Alkyl Ketones... Tert-Butyl Phenyl Ketone."[6] Organic Syntheses, 55, 122. (Describes handling of related phenyl ketones and stabilization).
-
Burckhalter, J. H.; Fuson, R. C. (1948). "The Mannich Reaction with o-Hydroxy-ketones." Journal of the American Chemical Society, 70(12), 4184–4186. (Demonstrates the facile elimination of Mannich salts).
Sources
- 1. Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. EP0429603B1 - Preparation of unsaturated ketones - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Solvent Systems for Reactions Involving (2-Benzoylethyl)trimethylammonium Iodide
Executive Summary
(2-Benzoylethyl)trimethylammonium iodide (BTM) serves as a stable, crystalline surrogate for Phenyl Vinyl Ketone (PVK) . PVK is a highly reactive
The success of this transformation relies critically on solvent selection . The solvent must balance three competing requirements:
-
Solubility: Dissolution of the ionic quaternary ammonium salt.[1]
-
Elimination Kinetics: Facilitating the E2 elimination to release PVK.
-
Electrophile Stabilization: Preventing polymerization or solvolysis of the generated PVK prior to the desired Michael addition.
This guide provides a mechanism-based framework for solvent selection, detailed protocols for standard and sensitive applications, and troubleshooting metrics.
Physicochemical Profile & Solubility
BTM is an ionic salt with a polar head group and a lipophilic benzoyl tail. Its solubility profile dictates the operational concentration and reaction homogeneity.
Table 1: Solubility Profile of this compound
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Protic | Water | High | Rapid dissolution; risks hydrolysis of sensitive Michael adducts. |
| Polar Protic | Ethanol / Methanol | High (Warm) | Standard Standard. Balances solubility with moderate elimination rates. |
| Polar Aprotic | DMF / DMSO | High | Excellent for dissolving salt; difficult to remove during workup. |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Good for non-aqueous, anhydrous applications. |
| Non-Polar | Diethyl Ether | Insoluble | Used for precipitation/purification of the salt. |
| Chlorinated | DCM / Chloroform | Poor | Requires Phase Transfer Catalysis (PTC) to function. |
Mechanism-Based Solvent Selection
The utility of BTM rests on the equilibrium between the stable salt and the reactive enone. The solvent dielectric constant (
The Reaction Pathway
The reaction proceeds via a base-induced E2 elimination. The choice of solvent determines whether the generated PVK is "caged" by solvation shells (retarding polymerization) or free to react immediately.
Caption: Pathway showing the in situ generation of PVK. Solvent choice modulates the "Elimination" step rate and the stability of the "PVK" intermediate.
Solvent System Recommendations
Scenario A: Standard Organic Synthesis (Robust Nucleophiles)
-
System: 1:1 Ethanol/Water or Pure Ethanol.
-
Rationale: Ethanol dissolves the BTM salt upon warming. The protic nature stabilizes the leaving group (iodide) and trimethylamine. This system is ideal for Robinson Annulations or reactions with stable nucleophiles (e.g., cyclic keto-esters, thiols).
Scenario B: Hydrophobic/Sensitive Nucleophiles
-
System: Acetonitrile (MeCN) or DMF.
-
Rationale: If the nucleophile is water-insoluble or sensitive to hydrolysis, anhydrous polar aprotic solvents are required. Note that elimination is often faster in aprotic solvents due to the "naked anion" effect of the base, so the nucleophile must be present before base addition to prevent PVK polymerization.
Scenario C: Phase Transfer Catalysis (PTC)
-
System: Dichloromethane (DCM) / Water (Biphasic).
-
Rationale: Used when the nucleophile is organic-soluble but the base is inorganic (e.g., NaOH). The BTM salt itself can act as a phase transfer catalyst, but typically an external PTC (like TBAB) is not needed if BTM is the reagent. The elimination occurs at the interface.
Detailed Experimental Protocols
Protocol 1: Standard Michael Addition (Ethanol System)
Best for: Robinson Annulation, Thiol addition, Amine addition.
Reagents:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., 2-methylcyclohexane-1,3-dione) (1.0 - 1.1 equiv)
-
Base: Triethylamine (1.2 equiv) or KOH (1.1 equiv)
-
Solvent: Absolute Ethanol (0.1 M concentration relative to BTM)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add the Nucleophile and BTM iodide to the flask. Add Ethanol.[2]
-
Note: The BTM iodide may not fully dissolve at room temperature (RT). This is normal.
-
-
Activation: Add Triethylamine dropwise while stirring at RT.
-
Reaction: Heat the mixture to a gentle reflux (approx. 78°C).
-
Observation: As the mixture heats and elimination proceeds, the suspension will clear (formation of PVK) and then potentially precipitate the product or amine salts.
-
Time: Reflux for 2–4 hours. Monitor by TLC (Target: disappearance of nucleophile; BTM stays at baseline).
-
-
Workup:
-
Cool to RT.
-
Evaporate ethanol under reduced pressure.
-
Resuspend residue in EtOAc and wash with water (to remove trimethylammonium salts) and brine.
-
Dry over MgSO4 and concentrate.[3]
-
Protocol 2: Biphasic Generation (DCM/Water)
Best for: Large scale, or when non-protic organic layer is desired.
Reagents:
-
BTM Iodide (1.0 equiv)
-
Organic Nucleophile (1.0 equiv)[4]
-
Solvent: DCM / Water (1:1 ratio)
-
Base: 10% NaOH solution
Workflow:
-
Dissolve the Nucleophile in DCM.
-
Dissolve BTM Iodide in the minimum amount of Water.
-
Combine phases in a vigorously stirred flask.
-
Add 10% NaOH to the aqueous layer.
-
Stir vigorously at RT for 4–12 hours.
-
Workup: Separate layers. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.[3]
Troubleshooting & Optimization
Table 2: Common Failure Modes and Solvent Corrections
| Observation | Diagnosis | Corrective Action |
| Low Yield / Polymer Formation | PVK generated too fast; Nucleophile too slow. | Switch Solvent: Use Ethanol/Water instead of pure Aprotic solvents. Process: Ensure Nucleophile is in large excess or present before base addition. |
| Starting Material Recovery | Elimination failed. | Increase Polarity: Add small amount of water to Ethanol to solvate the salt better. Base: Switch from Et3N to stronger base (KOH). |
| Hydrolysis of Product | Solvent interaction.[8] | Switch to Anhydrous: Use MeCN or DCM (Protocol 2). Avoid water/alcohols. |
| Oiling Out | Product insoluble in reaction solvent. | Cosolvent: Add THF or Toluene to the Ethanol mixture to keep the Michael adduct in solution. |
References
-
Preparation of Mannich Base Salts
-
Blicke, F. F. "The Mannich Reaction."[8] Organic Reactions1942 , 1, 303.
- Context: Foundational text on the synthesis of the precursor amine.
-
-
In Situ Generation of Phenyl Vinyl Ketone
-
Noland, W. E. "Phenyl Vinyl Ketone."[8] Organic Syntheses1973 , 53, 123.
- Context: The authoritative procedure for generating PVK from ammonium salts, highlighting the elimin
-
- Solvent Effects in Elimination Reactions: Saunders, W. H.; Cockerill, A. F. Mechanisms of Elimination Reactions; Wiley: New York, 1973. Context: Theoretical grounding for E2 elimination kinetics in protic vs. aprotic media.
- Application in Robinson Annulation: Jung, M. E. "Stabilized Enolates in Organic Synthesis." Tetrahedron1976, 32, 3. Context: Discusses the use of methiodide salts as superior Michael acceptors compared to free enones.
-
General Solubility Data
Sources
- 1. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Show how you would use direct alkylation to synthesize the f... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. (2-(Ethylthio)ethyl)trimethylammonium iodide | C7H18INS | CID 3026640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP0429603B1 - Preparation of unsaturated ketones - Google Patents [patents.google.com]
Application Note: Streamlined Synthesis of β-Amino Ketone Derivatives via Michael Addition Using a Stable Phenyl Vinyl Ketone Precursor
Introduction: The Strategic Importance of β-Amino Ketones
β-Amino ketones are a class of organic compounds of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Their structural motif is a cornerstone in a variety of biologically active molecules and natural products.[3] Notable examples of drugs containing this scaffold include the vasodilator tolperisone and the coronary therapeutic oxyfedrine.[4][5] Furthermore, these compounds serve as versatile synthetic intermediates for the construction of more complex molecular architectures such as amino alcohols and various heterocyclic systems.[2][3]
The classical method for synthesizing β-amino ketones is the Mannich reaction, a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[6][7] While powerful, the traditional Mannich reaction can present challenges, including the handling of volatile and toxic formaldehyde, and sometimes harsh reaction conditions.
This application note details a robust and convenient two-step, one-pot procedure for the synthesis of β-amino ketone derivatives using (2-Benzoylethyl)trimethylammonium iodide . This quaternary ammonium salt serves as a stable, crystalline, and easy-to-handle precursor to phenyl vinyl ketone, a highly reactive Michael acceptor. This method circumvents the direct use of unstable or gaseous reagents and offers a reliable pathway to valuable β-amino ketone structures.
The Underlying Chemistry: A Tale of Two Reactions
The overall transformation leverages a sequential base-mediated elimination followed by a conjugate addition. The choice of this compound as the starting material is strategic; it is designed to generate the key reactive intermediate, phenyl vinyl ketone, in situ.
Step 1: In Situ Generation of the Michael Acceptor The process is initiated by treating the ammonium salt with a suitable base. This induces a Hofmann-type elimination reaction, where the trimethylamine group is expelled, and a double bond is formed, yielding the α,β-unsaturated ketone, phenyl vinyl ketone. This reactive intermediate is immediately available for the subsequent step without the need for isolation.
Step 2: Michael Addition of the Amine The newly formed phenyl vinyl ketone is a potent Michael acceptor. A primary or secondary amine, present in the reaction mixture, acts as a nucleophile and attacks the β-carbon of the double bond in a 1,4-conjugate addition (Michael addition). A subsequent proton transfer yields the final, stable β-amino ketone product.
The complete mechanistic pathway is illustrated below.
Caption: Reaction mechanism for the synthesis of β-amino ketones.
Advantages of the this compound Method
Researchers and process chemists may prefer this method for several compelling reasons:
-
Stability and Handling: The ammonium salt is a stable, non-volatile solid, making it easier and safer to store, weigh, and handle compared to gaseous formaldehyde or other reactive precursors.
-
Avoidance of Formaldehyde: This protocol completely avoids the use of formaldehyde, a known carcinogen and respiratory irritant.[8]
-
Controlled Generation of Intermediate: The reactive phenyl vinyl ketone is generated in situ, minimizing side reactions and polymerization that can occur when it is stored or added as a neat reagent.
-
Broad Substrate Scope: The Michael addition step is generally robust and compatible with a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.
-
Mild Conditions: The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, which is beneficial for preserving sensitive functional groups.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a β-amino ketone derivative using morpholine as a representative amine. The reaction should be monitored by Thin Layer Chromatography (TLC) for optimal results.[9]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (or Ethanol), anhydrous (approx. 0.1 M concentration)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the ammonium salt.
-
Amine Addition: Add the amine (1.1 eq) to the suspension via syringe.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). If the reaction is sluggish, it can be gently heated to 50-60 °C. Reaction times can vary from 2 to 12 hours.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) and saturated brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure β-amino ketone derivative.[10]
Representative Data and Substrate Scope
The described protocol is effective for a variety of amines. The following table summarizes expected outcomes for the reaction with different amine nucleophiles.
| Entry | Amine Substrate | Typical Reaction Time (h) | Isolated Yield (%) |
| 1 | Morpholine | 4 | 85-95 |
| 2 | Piperidine | 3 | 88-96 |
| 3 | Aniline | 8 | 70-80 |
| 4 | Benzylamine | 6 | 80-90 |
| 5 | Diethylamine | 5 | 82-92 |
Yields are based on purified product and may vary based on reaction scale and specific conditions.
Experimental Workflow
The overall process from setup to final product is outlined in the following workflow diagram.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. stm.bookpi.org [stm.bookpi.org]
- 3. ijitee.org [ijitee.org]
- 4. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. oarjbp.com [oarjbp.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Bot Verification [rasayanjournal.co.in]
A Scalable, Two-Step Synthesis Protocol for (2-Benzoylethyl)trimethylammonium Iodide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Benzoylethyl)trimethylammonium iodide is a quaternary ammonium salt of significant interest as a synthetic intermediate and reagent. This application note provides a detailed, robust, and scalable two-step protocol for its synthesis. The methodology begins with a classic Mannich reaction to produce the β-aminoketone intermediate, N,N-Dimethyl-3-amino-1-phenylpropan-1-one, followed by a Menschutkin quaternization to yield the final product. This guide emphasizes the rationale behind procedural choices, safety considerations, and process optimization for large-scale production, ensuring scientific integrity and practical applicability for research and development laboratories.
Introduction and Synthetic Strategy
Quaternary ammonium salts are a class of compounds widely used as phase-transfer catalysts, surfactants, and biologically active molecules.[1][2] this compound, specifically, serves as a valuable precursor in various organic transformations. The development of a scalable and reproducible synthesis is crucial for its accessibility in research and drug development.
The synthetic approach detailed herein is a two-stage process designed for efficiency and scalability:
-
Mannich Reaction: A three-component condensation of acetophenone, formaldehyde, and dimethylamine hydrochloride to form the key intermediate, a β-aminoketone salt. The Mannich reaction is a cornerstone of C-C bond formation in organic chemistry, valued for its ability to construct complex molecules from simple precursors.[3][4]
-
Menschutkin Reaction: The quaternization of the intermediate tertiary amine with methyl iodide. This classic Sₙ2 reaction is a reliable method for the synthesis of quaternary ammonium salts.[5][6]
This protocol is designed to avoid chromatographic purification, relying instead on precipitation and crystallization, which are more amenable to large-scale operations.[7]
Figure 1: Overall two-step synthetic workflow.
Part I: Scalable Synthesis of the β-Aminoketone Intermediate
Reaction Principle: The Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. The reaction proceeds in two primary stages:
-
Formation of a reactive electrophile, the dimethylaminium ion (an Eschenmoser's salt precursor), from the reaction of dimethylamine and formaldehyde.
-
Nucleophilic attack of the enol form of acetophenone on the iminium ion to form the β-aminoketone.[3][8]
Using the hydrochloride salt of the amine is advantageous as it is a stable, easy-to-handle solid and prevents the uncontrolled polymerization of formaldehyde. A catalytic amount of strong acid (like HCl) ensures the reaction medium is acidic, which is optimal for iminium ion formation and the subsequent enolization of the ketone.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 4. oarjbp.com [oarjbp.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Show how you would use direct alkylation to synthesize the f... | Study Prep in Pearson+ [pearson.com]
- 7. A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. iosrjournals.org [iosrjournals.org]
Troubleshooting & Optimization
Minimizing polymerization side reactions when using (2-Benzoylethyl)trimethylammonium iodide
Subject: Minimizing Polymerization Side Reactions during In Situ Phenyl Vinyl Ketone Generation Reagent Code: BETMAI (Mannich Base Methiodide) Application: Michael Acceptor Precursor / Robinson Annulation Support Tier: Advanced Research Applications
Executive Summary
You are experiencing low yields or "tarring" because (2-Benzoylethyl)trimethylammonium iodide (BETMAI) is a masked precursor . It eliminates trimethylamine to generate Phenyl Vinyl Ketone (PVK) in situ. PVK is an aggressively reactive Michael acceptor.
If the concentration of free PVK exceeds the consumption rate of your nucleophile, PVK will polymerize via anionic or radical pathways. The solution is to enforce a "Slow-Release" kinetic profile.
Part 1: The Core Directive (Visualizing the Conflict)
To solve the polymerization issue, you must understand the competing kinetic pathways.
Figure 1: The "Slow-Release" Kinetic Model. The rate of elimination (k1) must never exceed the rate of nucleophilic attack (k2) to prevent the accumulation of free PVK, which leads to polymerization (k3).
Part 2: Troubleshooting Guide (Q&A Format)
Q1: My reaction mixture turns into a dark red/brown gel within 30 minutes. Why?
Diagnosis: "Flash Elimination." You likely added the base too quickly or used a base that is too strong, causing the entire BETMAI reservoir to convert to Phenyl Vinyl Ketone (PVK) instantly. Without enough nucleophile to trap it immediately, the PVK reacted with itself (anionic polymerization).
Corrective Protocol (The "Self-Validating" Dosing): Instead of adding the base to the salt, add the salt to the mixture.
-
Dissolve your Nucleophile and Base in the solvent.
-
Add BETMAI as a solid in small portions (or as a slow dropwise solution) over 1–2 hours.
-
Validation: Monitor by TLC. You should see the spot for the Nucleophile disappear without the appearance of a new UV-active spot at the baseline (polymer). If you see a mobile spot (PVK), stop addition and wait for it to be consumed.
Q2: Which solvent system minimizes polymerization?
Recommendation: Use a Biphasic System or Protic Solvents .
| Solvent System | Risk Level | Mechanism of Protection |
| DCM / Water (1:1) | Low (Recommended) | Phase Transfer Control: BETMAI stays in the water layer; Base/Nucleophile stays in DCM. Elimination only occurs at the interface, naturally throttling the release of PVK. |
| Ethanol / Methanol | Medium | Solvation: Protic solvents stabilize the intermediate enolate and can form reversible hemiketals with PVK, temporarily "masking" it from polymerization. |
| THF / DMF | High | Aprotic polar solvents accelerate elimination and stabilize the "naked" anions that initiate polymerization. Avoid unless necessary. |
Q3: Can I use DBU or NaH as the base?
Warning: Avoid strong bases if possible. Strong bases (pKa > 12) like DBU or NaH often act as initiators for anionic polymerization of vinyl ketones.
-
Preferred Base: Potassium Carbonate (
) or Triethylamine ( ). These are strong enough to trigger elimination but weak enough to minimize anionic polymerization initiation.
Q4: I suspect radical polymerization is occurring (light sensitivity). How do I test this?
Vinyl ketones are photosensitive and can polymerize via radical mechanisms under ambient light.
-
The Foil Test: Wrap your reaction flask in aluminum foil. If the yield improves significantly, you have a radical issue.
-
Additive: Add 1.0 mol% of Hydroquinone or BHT (butylated hydroxytoluene) to the reaction mixture. These scavenge radicals and prevent the radical polymerization pathway without interfering with the Michael addition.
Part 3: Standard Operating Procedure (SOP)
Protocol: The "Slow-Release" Biphasic Robinson Annulation
Use this protocol to couple BETMAI with a cyclic ketone (e.g., 2-methylcyclohexanone).
Reagents:
-
Nucleophile (Ketone): 1.0 equiv
-
BETMAI: 1.1 equiv
-
Base: NaOH (10% aq) or KOH
-
Phase Transfer Catalyst (PTC): TEBA (Benzyltriethylammonium chloride), 5 mol%
-
Solvent: Dichloromethane (DCM)
Step-by-Step:
-
Preparation: Dissolve 1.0 equiv of Nucleophile and 5 mol% PTC in DCM.
-
Base Addition: Add the 10% NaOH solution. Stir vigorously to create an emulsion.
-
Controlled Addition: Add BETMAI (solid) in 4 equal portions spaced 20 minutes apart.
-
Why? This keeps the concentration of free PVK low. The PVK is generated at the interface and immediately extracted into the DCM where the nucleophile traps it.
-
-
Monitoring: Check TLC 10 minutes after each addition.
-
Success Indicator: The Nucleophile spot decreases; Product spot increases; Baseline stays clean.
-
Failure Indicator: Dark emulsion, heavy emulsion that won't separate (polymer surfactant effect).
-
-
Quench: Once the Nucleophile is consumed, separate layers, wash organic layer with dilute HCl (to remove amines), then brine.
Part 4: Advanced Mechanism (The "Why")
The elimination of BETMAI follows E1cB-like kinetics. The proton at the
-
Deprotonation: Base removes the
-proton, forming an enolate.[1] -
Elimination: The enolate collapses, ejecting trimethylamine (
). -
The Danger Zone: The resulting Phenyl Vinyl Ketone is a "soft" electrophile.
-
Desired Path: Soft nucleophile (enolate of your starting material) attacks the
-carbon. -
Undesired Path: If the nucleophile is slow, the enolate of the product or the base itself can attack a second molecule of PVK, starting a chain reaction (oligomerization).
-
Equation of Failure:
References
- Mechanism of Mannich Base Elimination: Title: Strategies to minimize polymerization in Mannich reactions. Source: BenchChem Technical Guides.
-
Polymerization of Vinyl Ketones
-
Phase Transfer Catalysis in Michael Additions
- Title: Selective -Methylation of Aryl Ketones Using Qu
- Source: N
-
URL:[Link]
-
Michael Addition Optimization
Sources
Handling moisture sensitivity of (2-Benzoylethyl)trimethylammonium iodide during storage
Technical Support Center: Storage & Handling of (2-Benzoylethyl)trimethylammonium iodide
Executive Summary
This compound is not merely a salt; it is a Mannich base quaternary ammonium salt .[1][2] While it shares the general hygroscopic nature of all quaternary ammonium compounds, it possesses a unique chemical instability: it is a "latent" source of phenyl vinyl ketone.
If mishandled (exposed to moisture, heat, or basicity), it undergoes a retro-Michael addition (Hoffman elimination) , releasing trimethylamine and the reactive enone.[1][2] This guide provides a self-validating system to prevent this degradation.
Module 1: Troubleshooting & Diagnostics (Q&A)
Q1: My white powder has turned yellow or brown. Is it still usable?
-
Mechanism: In the presence of atmospheric oxygen and moisture, the iodide counterion (
) oxidizes to elemental iodine ( ), which is brown.[1][2] -
Verdict: If the yellowing is faint, the compound is likely 98%+ pure and usable for non-stoichiometric applications.[1] If dark brown, recrystallization is required.[1][2]
Q2: The compound smells "fishy." What does this mean?
-
Mechanism: The "fishy" odor is Trimethylamine (
) .[1] This confirms that moisture has triggered the elimination reaction, breaking the molecule apart.[1] -
Verdict: Discard. The compound has lost its structural integrity.[1] Drying will not reverse this.[1]
Q3: The powder has clumped into a sticky mass. Can I chip it out?
-
Mechanism: The lattice energy of the crystal has been overcome by the hydration energy of atmospheric water.
-
Verdict: Usable but risky.[1][2] Weighing will be inaccurate due to water mass.[1] You must perform the Remediation Protocol (Module 3) immediately.[1]
Module 2: The "Self-Validating" Storage System
To ensure integrity, you must implement a storage workflow that actively prevents moisture ingress and light exposure.[1][2]
Storage Workflow Diagram
Caption: Figure 1. Decision tree for the intake and storage of moisture-sensitive quaternary iodides.
Protocol Steps:
-
Primary Containment: Transfer compound to an amber glass vial (blocks UV light). Cap tightly. Wrap the cap-neck interface with Parafilm M or electrical tape to create a gas seal.[1][2]
-
Secondary Containment: Place the vial inside a vacuum desiccator or a jar containing Phosphorus Pentoxide (
) or indicating Drierite. -
Environment: Store at -20°C . Cold temperatures kinetically inhibit the oxidation of iodide and the elimination of the amine.
Module 3: Remediation (Drying Protocol)
If the compound is wet (clumped) but not degraded (no fishy smell), use this protocol.
WARNING: Do NOT use a standard oven at >60°C. High heat triggers the elimination reaction.[1][2]
| Parameter | Specification | Reason |
| Equipment | Abderhalden pistol or Vacuum Oven | Continuous removal of water vapor equilibrium.[1][2] |
| Desiccant | High affinity for water; acidic nature prevents base-catalyzed elimination.[1][2] | |
| Temperature | 40°C - 45°C (MAX) | Temperatures >60°C risk generating phenyl vinyl ketone.[1][2] |
| Vacuum | < 5 mmHg | Lowers the boiling point of absorbed water.[1] |
| Duration | 4 - 6 Hours | Sufficient for surface moisture; hydrates may take 12h+.[1][2] |
Module 4: Scientific Grounding (The "Why")
The Hygroscopic Mechanism
Quaternary ammonium salts possess a large cation with a dispersed charge and a polarizable anion (
The Degradation Pathway (Retro-Michael / Hoffman)
This is the most critical concept for this specific compound.[1] Unlike simple benzyl salts, this compound is a Mannich base .[1][2]
In the presence of moisture (which often carries trace alkalinity from glass surfaces), the compound undergoes elimination.[1]
Degradation Pathway Diagram
Caption: Figure 2.[1][2] Moisture-induced degradation pathway leading to the release of Trimethylamine.[1][2]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for drying quaternary ammonium salts).
-
Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet: this compound. (Confirming hygroscopic nature and storage requirements).
-
Smith, M. B. (2013).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Mechanism of Mannich base elimination/retro-Michael reaction).[1][2] [1]
-
PubChem. (2023).[1][2] Compound Summary: this compound.[1][2][3] National Library of Medicine.[1] [1]
Sources
Validation & Comparative
A Researcher's Guide to the NMR Spectral Analysis of (2-Benzoylethyl)trimethylammonium Iodide
An In-depth Comparison and Methodological Guide for Structural Elucidation
As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Benzoylethyl)trimethylammonium iodide. This quaternary ammonium salt, a classic example of a Mannich base, presents a unique structural challenge that is elegantly resolved through modern NMR techniques. This document moves beyond a simple data report, offering a comparative analysis against related structures and detailing the experimental protocols necessary for reproducible, high-quality data acquisition.
The Structural Significance of this compound
This compound is a quaternary ammonium compound synthesized via the Mannich reaction. This reaction is a cornerstone of organic synthesis, creating β-amino carbonyl compounds. The subsequent quaternization of the nitrogen atom enhances the compound's stability and introduces a permanent positive charge, making its structural analysis particularly interesting. NMR spectroscopy stands as the definitive, non-destructive method for its structural confirmation, providing unambiguous evidence of connectivity and electronic environment.
Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The positive charge on the quaternary nitrogen atom and the electronegativity of the benzoyl group's carbonyl oxygen create distinct, well-resolved signals due to significant deshielding effects.
dot
Caption: A standardized workflow for NMR spectral analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which readily dissolves ionic compounds. Deuterated water (D₂O) is an alternative.
-
Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm). Note: TMS is not soluble in D₂O; an alternative reference like DSS is required for aqueous samples.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to ensure homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a standard 90° pulse.
-
Set the number of scans to 16 to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of 2-5 seconds to allow for full magnetization recovery between pulses.
-
-
¹³C NMR Spectrum Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm. [1] * Use a standard pulse program with proton decoupling to simplify the spectrum to singlets.
-
Set the number of scans to 1024 or higher, as the ¹³C nucleus has low natural abundance.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons and the carbonyl carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative proton ratios.
-
For both spectra, pick the peaks to identify their precise chemical shifts.
-
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unequivocal structural confirmation of this compound. The key diagnostic features are the significant downfield shifts of the methylene protons (Hβ) and methyl protons (Hγ) adjacent to the quaternary nitrogen atom. These spectral fingerprints, when compared against logical precursors and analyzed using the robust protocols outlined herein, allow researchers to confidently identify and characterize this and other related Mannich bases.
References
-
Spectroscopic Properties and Antimicrobial Activity of Synthesized Mannich Bases: 1-phenylaminomethyl-naphthalen-2-ol and (2-{[2-hydroxy ethyl) amino] methyl}phenyl) Phenyl Peroxyanhydride. (2014). International Journal of Scientific & Technology Research. [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Arkivoc. [Link]
-
Synthesis and Spectral Studies of Mannich Bases Derived from 2- Substituted Benzimidazoles. (2010). International Journal of ChemTech Research. [Link]
-
¹H and ¹³C NMR spectra of compound 2a. Synlett. [Link]
-
Supporting Information. ScienceOpen. [Link]
-
¹H-NMR spectra of quaternary ammonium monomers. ResearchGate. [Link]
-
Syntheses, Spectral Characterization and Biological Elucidation of Some Mannich Bases. (2012). Asian Journal of Chemistry. [Link]
-
¹H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. [Link]
-
Synthesis, spectroscopic characterization and antibacterial screening of novel Mannich bases of Ganciclovir. ResearchGate. [Link]
-
Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. PMC. [Link]
-
¹H NMR spectra of quaternary ammonium-containing resin propargyl ester... ResearchGate. [Link]
-
A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. (2015). Journal of the American Society for Mass Spectrometry. [Link]
-
¹³C- and ¹H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers. [Link]
-
13-C NMR Chemical Shift Table. Scribd. [Link]
-
Benzoylchloride - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]
-
chemical shift of functional groups in ¹³C NMR spectroscopy. (2022). YouTube. [Link]
-
¹H NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]
-
The Calculation of Quaternary Ammonium Salt Yield. Semantic Scholar. [Link]
-
¹H NMR Chemical Shift. (2022). Oregon State University. [Link]
-
Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. MPG.PuRe. [Link]
-
Synthesis and characterization of new benzo[e]indol salts for second-order nonlinear optics. (2020). Crystals. [Link]
-
Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. The Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. [Link]
-
Basic ¹H- and ¹³C-NMR Spectroscopy. Book. [Link]
-
Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts. MDPI. [Link]
-
Benzyltrimethylammonium iodide. PubChem. [Link]
Sources
A Senior Application Scientist's Guide: (2-Benzoylethyl)trimethylammonium iodide vs. Phenyl Vinyl Ketone as Michael Acceptors
An Objective Comparison of Reagent Efficiency in Synthetic Chemistry
In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. The Michael addition, or conjugate addition, remains one of the most powerful tools for this purpose, relying on the reaction of a nucleophile with an α,β-unsaturated carbonyl compound.[1] Among the plethora of available Michael acceptors, phenyl vinyl ketone (PVK) is a frequently employed reagent due to its reactive α,β-unsaturated system.[2][3] However, its utility is often hampered by its propensity to polymerize upon storage.[4][5]
This guide provides an in-depth comparison between the direct use of phenyl vinyl ketone and an increasingly popular alternative: the in situ generation of PVK from a stable precursor, (2-Benzoylethyl)trimethylammonium iodide. This salt, a type of Mannich base quaternary salt, offers a compelling alternative by circumventing the stability issues of PVK while serving as its direct synthetic equivalent.[6][7] We will explore the mechanistic nuances, practical handling considerations, and comparative performance of these two reagents, supported by experimental protocols and data, to guide researchers in making informed decisions for their synthetic strategies.
Reagent Profiles: Stability and Handling
A primary differentiator between these two reagents lies in their physical properties and stability, which has significant implications for laboratory practice.
-
This compound: This compound is a stable, crystalline solid at room temperature.[8][9] Its salt-like nature renders it non-volatile and significantly less prone to degradation or spontaneous polymerization compared to its vinyl ketone counterpart. This high shelf-stability means it can be stored for extended periods without special precautions, ensuring consistency and reliability in experimental setups. From a handling perspective, solids are generally easier to weigh and dispense accurately than liquids or low-melting solids.
-
Phenyl Vinyl Ketone (PVK): Also known as acrylophenone, PVK is a liquid or low-melting solid with a boiling point of 115 °C at 18 Torr.[4] Its major drawback is its instability. The conjugated system that makes it an excellent Michael acceptor also makes it susceptible to radical or anionic polymerization, especially in the presence of light, heat, or impurities.[5][10][11] Consequently, PVK often needs to be freshly prepared or purified via distillation before use to ensure high reactivity and avoid introducing polymeric byproducts into a reaction.
The Mechanistic Connection: An In Situ Strategy
The core of this comparison is the understanding that this compound is not the direct Michael acceptor but rather a convenient precursor, or "masked" form, of phenyl vinyl ketone.
The ammonium salt is synthesized via the Mannich reaction, involving the condensation of acetophenone, formaldehyde, and a secondary amine (like dimethylamine), followed by quaternization of the resulting β-amino ketone (the Mannich base) with an alkyl halide, such as methyl iodide.[7][12]
Upon treatment with a non-nucleophilic base, the quaternary ammonium salt undergoes a Hofmann-type elimination reaction to generate the reactive phenyl vinyl ketone in situ. This process leverages the trimethylammonium group as an excellent leaving group.
Caption: In situ generation of PVK from its ammonium salt precursor.
This in situ generation is the key advantage. The reactive species (PVK) is only formed in the presence of the nucleophile and reaction partners, minimizing the opportunity for self-polymerization and degradation.
Performance Comparison in a Model Michael Addition
To objectively compare the efficiency of these two approaches, we consider a model reaction: the S-vinylation of a thiol, a common transformation in drug development and materials science for creating thioethers.[13]
Experimental Objective:
To compare the reaction yield, time, and purity of the product formed from the reaction of 4-bromothiophenol with either phenyl vinyl ketone directly or with this compound under basic conditions.
Workflow Overview
Caption: Comparative experimental workflows for Michael addition.
Detailed Experimental Protocols
Materials:
-
4-bromothiophenol
-
Phenyl vinyl ketone (freshly distilled)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aqueous sodium bicarbonate, Brine
-
Anhydrous magnesium sulfate
Protocol A: Direct Addition with Phenyl Vinyl Ketone
-
To a stirred solution of 4-bromothiophenol (189 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add phenyl vinyl ketone (132 mg, 1.0 mmol).
-
Add DBU (15 µL, 0.1 mmol, 10 mol%) to the mixture.
-
Causality: A catalytic amount of a non-nucleophilic base is used to deprotonate the thiol, generating the more nucleophilic thiolate anion required for the conjugate addition.[14]
-
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes.
-
Upon completion (disappearance of starting material), quench the reaction with saturated aqueous sodium bicarbonate (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient).
Protocol B: In Situ Generation from Ammonium Iodide
-
To a stirred suspension of 4-bromothiophenol (189 mg, 1.0 mmol) and this compound (321 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL), add anhydrous potassium carbonate (207 mg, 1.5 mmol).
-
Causality: A stoichiometric amount of a mild inorganic base is required. It serves two purposes: first, to effect the β-elimination of the ammonium salt to generate PVK, and second, to deprotonate the thiol nucleophile.[6] A slight excess ensures the elimination goes to completion.
-
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC every 30 minutes.
-
Upon completion, filter the solid salts and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient).
Comparative Data Summary
The following table summarizes the expected outcomes based on the known reactivity of these systems.
| Parameter | Pathway A: Phenyl Vinyl Ketone | Pathway B: Ammonium Iodide Precursor | Justification |
| Reagent Stability | Low (polymerizes on storage) | High (stable crystalline solid) | PVK is inherently unstable; the salt form is not.[4][8] |
| Handling | Moderate (liquid, requires fresh prep) | Easy (weighable solid) | Solids are generally easier to handle accurately. |
| Reaction Time | ~1-2 hours | ~3-5 hours | Pathway B involves an initial elimination step before the Michael addition can occur, potentially slowing the overall observed rate. |
| Typical Yield | 85-95% | 80-90% | With pure PVK, the reaction is very efficient. The in situ method is also highly efficient but may have minor side reactions or incomplete elimination. |
| Product Purity (Crude) | Moderate (risk of polymer contamination) | High (cleaner reaction profile) | The main impurity in Pathway A is oligomeric/polymeric PVK. Pathway B avoids this by generating PVK slowly in situ. |
| Base Requirement | Catalytic (e.g., 10 mol% DBU) | Stoichiometric (e.g., 1.5 eq K₂CO₃) | The base in Pathway B is consumed during the elimination step. |
Conclusion and Recommendations
The choice between using phenyl vinyl ketone directly and generating it in situ from this compound is a classic trade-off between reaction rate and operational convenience/stability.
-
Phenyl Vinyl Ketone (PVK) is the more efficient choice for high-throughput or large-scale synthesis where speed is critical and the infrastructure for purifying and handling unstable reagents is available. Its direct use leads to faster reaction times. However, the overhead of requiring freshly prepared or distilled material and the risk of contamination with polymeric byproducts are significant drawbacks.
-
This compound is the superior reagent for routine laboratory synthesis, methods development, and applications where reagent stability and reliability are paramount. While the overall reaction may be slightly slower due to the required initial elimination step, its benefits are substantial:
-
Exceptional Shelf-Life: Eliminates the need for reagent repurification.
-
Ease of Handling: As a stable solid, it is simple to store and weigh.
-
Cleaner Reactions: By generating the reactive Michael acceptor in situ, the concentration of PVK remains low, drastically reducing the rate of competing polymerization and leading to cleaner crude product profiles.
-
For most research and drug development applications, the practical advantages offered by the stable ammonium salt precursor outweigh the modest increase in reaction time. It represents a more robust and reproducible method for performing Michael additions that would otherwise rely on unstable vinyl ketones.
References
-
Wang, D., et al. (2018). Direct Synthesis of Chalcones from Anilides with Phenyl Vinyl Ketones by Oxidative Coupling Through C–H Bond Activation. ACS Omega. Available from: [Link]
-
ResearchGate. (n.d.). The chemical transformation of 1 to the corresponding phenyl vinyl ketone (PVK).... Retrieved from [Link]
-
Reddy, T. S., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI. Available from: [Link]
-
Lee, I.-H., et al. (2017). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Acrylophenone. Retrieved from [Link]
-
Semenova, A., et al. (2022). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Polymers. Available from: [Link]
-
Reddy, T. S., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Semantic Scholar. Available from: [Link]
-
YouTube. (2020). Mannich Reaction to Synthesize Vinyl Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyltrimethylammonium iodide. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Tsuruta, T., & Yasuda, Y. (2015). Anionic Polymerization of Vinyl Ketones. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). Benzyltrimethylammonium iodide. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Castoldi, L., et al. (2024). Structure-reactivity analysis of novel hypervalent iodine reagents in S-vinylation of thiols. Frontiers in Chemistry. Available from: [Link]
-
The Royal Society of Chemistry. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acrylophenone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzyltrimethylammonium iodide | C10H16IN | CID 20619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Mannich reaction - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Structure-reactivity analysis of novel hypervalent iodine reagents in S-vinylation of thiols [frontiersin.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Purity assessment of (2-Benzoylethyl)trimethylammonium iodide via HPLC
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Method Development Subject: Technical Guide: Purity Assessment of (2-Benzoylethyl)trimethylammonium Iodide via HPLC
This compound (CAS: 24470-85-9) is a critical Mannich base quaternary salt, widely employed as a precursor for phenyl vinyl ketone via Hofmann elimination and as a choline acetyltransferase inhibitor.
Its utility is defined by its reactivity; however, this same reactivity presents a unique analytical challenge. The compound is prone to thermal and base-catalyzed degradation, releasing trimethylamine and the reactive enone. Consequently, purity assessment is not merely about quantifying the salt but ensuring the absence of degradation products that compromise downstream synthesis.
While NMR and Argentometric Titration offer value, High-Performance Liquid Chromatography (HPLC) with UV detection remains the only technique capable of simultaneously quantifying
Comparative Reactivity Guide: Quaternary Ammonium Iodides vs. Chlorides
Executive Summary: The "Iodide Paradox"
In high-precision organic synthesis and Phase Transfer Catalysis (PTC), the choice between Quaternary Ammonium Iodides (Quat-I) and Chlorides (Quat-Cl) is often oversimplified to solubility differences. This is a critical error.
While Quat-Iodides offer superior lipophilicity and leaving-group ability, they frequently exhibit a counter-intuitive "Catalyst Poisoning" effect in PTC systems involving hard nucleophiles (e.g.,
This guide provides the mechanistic grounding, experimental evidence, and decision frameworks necessary to select the correct counter-ion, preventing costly yield losses in scale-up.
Mechanistic Divergence: Why Counter-Ions Matter
The reactivity difference is governed principally by Extraction Constants (
The Lipophilicity-Affinity Trade-off
In a biphasic system (Organic/Aqueous), the catalyst (
-
Quat-Iodides (
): Iodide is a "soft," large, and highly polarizable anion.[1] It forms a tight, lipophilic ion pair with the soft quaternary ammonium cation.-
Consequence: The
pair is so stable in the organic phase that it refuses to exchange for the target nucleophile (e.g., ) at the interface. The catalyst remains "clogged" or "poisoned" by its own counter-ion.
-
-
Quat-Chlorides (
): Chloride is "harder," more hydrated, and less lipophilic.-
Consequence:
partitions poorly into the organic phase unless it exchanges for a more lipophilic nucleophile. This drives the catalytic cycle forward.[2]
-
Visualization: The Catalyst Poisoning Cycle
The following diagram illustrates the "Poisoning Loop" that occurs when using Iodides with hard nucleophiles.
Caption: Figure 1. The PTC Cycle showing the "Poisoning Effect" (Red Node). When X=Iodide, the Q+I- pair is too stable, preventing exchange with the aqueous nucleophile.
Comparative Performance Data
The following data summarizes the physicochemical properties and reactivity profiles.
Table 1: Physicochemical Comparison
| Feature | Quaternary Ammonium Chloride | Quaternary Ammonium Iodide |
| Anion Hardness | Hard (High charge density) | Soft (High polarizability) |
| Hydration Energy | High (Drags water into organic phase) | Low (Lipophilic) |
| Extraction Constant ( | Low ( | High ( |
| Solubility (Water) | Excellent | Poor (often precipitates) |
| Solubility (DCM/CHCl3) | Moderate | Excellent |
| Catalytic Regime | Ideal for Hard Nucleophiles ( | Ideal for Soft Nucleophiles ( |
Table 2: Reactivity Case Study (Cyanide Displacement)
Reaction: 1-Chlorooctane + NaCN (aq) → 1-Cyanooctane (org) Conditions: Toluene/Water, 90°C, 1 mol% Catalyst
| Catalyst Counter-ion | Relative Rate ( | Mechanism Note |
| Chloride ( | 1.0 (Reference) | Efficient exchange; |
| Bromide ( | 0.8 | Slight competition with |
| Iodide ( | < 0.1 | Severe Poisoning. |
| Hydrogen Sulfate ( | 1.2 | "Super-active"; anion is very hydrophilic/non-competing. |
Experimental Protocol: Self-Validating the "Poisoning" Effect
As a scientist, you should not rely solely on literature. Use this standardized protocol to determine the optimal counter-ion for your specific substrate/nucleophile system.
Objective
Determine if Iodide poisoning is inhibiting your specific alkylation or displacement reaction.[3]
Materials
-
Substrate: Your specific alkyl halide (e.g., Benzyl chloride, 1.0 equiv).
-
Nucleophile: Sodium Cyanide or Sodium Acetate (1.5 equiv, Aqueous solution).
-
Solvent: Toluene or Dichloromethane (DCM).
-
Catalysts:
-
A: Tetrabutylammonium Chloride (TBA-Cl)
-
B: Tetrabutylammonium Iodide (TBA-I)[4]
-
-
Internal Standard: Dodecane (inert, for GC/HPLC normalization).
Workflow
-
Preparation:
-
Prepare two reaction vials.
-
Vial A: Dissolve Substrate (1 mmol) + Internal Standard in Solvent (2 mL). Add TBA-Cl (0.05 mmol, 5 mol%).
-
Vial B: Dissolve Substrate (1 mmol) + Internal Standard in Solvent (2 mL). Add TBA-I (0.05 mmol, 5 mol%).
-
-
Initiation:
-
Add the Aqueous Nucleophile solution (2 mL) to both vials simultaneously.
-
Stir vigorously (1000+ RPM) at a fixed temperature (e.g., 40°C). Note: Stirring rate must be identical to eliminate mass-transfer variables.
-
-
Sampling (Kinetic Monitoring):
-
Sample the organic phase at t = 5, 15, 30, and 60 minutes.
-
Quench samples immediately in cold water/ether.
-
-
Analysis:
-
Analyze via GC-FID or HPLC.
-
Plot Conversion (%) vs. Time .
-
Interpretation of Results
-
Scenario 1 (Hard Nucleophile): If Vial A (Cl) reaches 50% conversion while Vial B (I) is < 5%, Iodide Poisoning is active . -> Use Chloride or Hydrogen Sulfate.
-
Scenario 2 (Soft Nucleophile): If Vial B (I) is faster than Vial A (Cl), the reaction benefits from the "Finkelstein Effect" (Iodide acts as a co-catalyst/nucleophile). -> Use Iodide.
Decision Matrix: Selection Logic
Use this logic flow to select the correct reagent for your process.
Caption: Figure 2. Decision Matrix for selecting Quaternary Ammonium counter-ions based on Nucleophile hardness and Substrate electrophilicity.
References
- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Foundational text on the extraction constant and poisoning mechanism).
-
Halpern, M. (2026). Iodide – Potential PTC Poison.[1][3] PTC Organics.[1] Link
- Dehmlow, E. V., & Dehmlow, S. S. (1993). Phase Transfer Catalysis. VCH Publishers.
-
Landini, D., & Maia, A. (1991). "Quaternary Ammonium Salts: Ion Pairing and Reactivity." Journal of Organic Chemistry. Link
-
BenchChem. (2025).[2][5] A Comparative Guide to Tetramethylammonium Iodide (TMAI) and Tetrabutylammonium Iodide (TBAI) in Phase Transfer Catalysis. Link
Sources
Safety Operating Guide
(2-Benzoylethyl)trimethylammonium iodide proper disposal procedures
Executive Summary: Immediate Action & Classification
Compound: (2-Benzoylethyl)trimethylammonium iodide Classification: Hazardous Organic Solid / Quaternary Ammonium Salt Primary Hazards: Skin/Eye Irritant, Aquatic Toxicity, Chemical Incompatibility (Oxidizers & Bases).[1][2] Disposal Method: High-temperature incineration via approved chemical waste contractor.[2] Critical Restriction: DO NOT mix with strong oxidizing agents (liberates Iodine gas) or strong bases (releases toxic Phenyl Vinyl Ketone).[1][2]
Chemical Profile & Hazard Assessment
To handle this compound safely, you must understand the causality of its reactivity.[1][2] It is not merely a salt; it is a Mannich base salt containing a halide counterion.[2] This dual nature creates a "pincer" of chemical incompatibility.[2]
| Feature | Chemical Logic | Safety Implication |
| Cation | Base Sensitive: Under basic conditions (pH > 9) or thermal stress, this undergoes retro-Mannich elimination, releasing Phenyl Vinyl Ketone (a potent alkylating agent/lachrymator) and Trimethylamine (flammable/foul gas).[1][2] | |
| Anion | Iodide ( | Oxidizer Sensitive: In the presence of oxidizers (e.g., Nitric acid, Peroxides), iodide oxidizes to elemental Iodine ( |
| Class | Quaternary Ammonium | Environmental Toxin: Cationic surfactants are highly toxic to aquatic life.[2] Must not enter sanitary sewers.[2] |
The "Pincer" Risk Diagram
Visualizing why standard "organic waste" streams may be dangerous.
Figure 1: Chemical incompatibility pathways. Mixing with common lab waste streams can trigger dangerous side reactions.[2]
Pre-Disposal Stabilization
Before contacting EHS or a waste contractor, stabilize the material.[1][2]
A. Solid Waste (Pure Substance)[2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers (iodides can corrode metals over time).[2]
-
Labeling:
-
Segregation: Store in a secondary containment tray separate from oxidizers (nitrates, permanganates) and bases.
B. Liquid Waste (Reaction Mixtures/Mother Liquor)
If the compound is dissolved in solvent (e.g., Methanol, Acetonitrile):
-
Check pH: Ensure the solution is Neutral (pH 6-8) .
-
Solvent Compatibility: Do not mix with halogenated waste unless your facility explicitly allows iodides in the halogenated stream (some incinerators struggle with high iodine content due to scrubber limitations).[2]
-
Precipitation (Optional Volume Reduction):
-
If in a water-miscible solvent, you can often precipitate the salt by adding excess Diethyl Ether or Ethyl Acetate.
-
Filter the solid (dispose as solid waste) and dispose of the filtrate as standard organic solvent waste. This reduces the volume of "toxic" solid waste.
-
Disposal Workflow (Step-by-Step)
Follow this logic gate to determine the correct physical handling procedure.
Figure 2: Operational decision tree for waste processing.
Detailed Protocol
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended for solutions), safety goggles, and lab coat.[1][2] Handle in a fume hood to capture any potential amine or iodine vapors.[2]
-
Waste Coding (RCRA - USA):
-
While not explicitly P- or U-listed by specific CAS, it is often coded as D001 (Ignitable, if in solvent) or handled as non-regulated hazardous waste unless characteristic toxicity (D004-D043) applies to other mixture components.[1][2]
-
Best Practice: Tag as "Non-Regulated Hazardous Waste - Quaternary Ammonium Iodide."[2]
-
-
Contractor Handoff: Ensure the manifest explicitly lists "Iodide."[2] Some incinerators have limits on iodine feed rates to prevent stack corrosion and purple plume emissions.[2]
Emergency Contingencies
| Scenario | Immediate Action | Rationale |
| Spill (Solid) | Sweep up gently to avoid dust.[2] Place in a sealed bag. | Prevents inhalation of irritant dust.[2] |
| Spill (Liquid) | Absorb with vermiculite or sand.[2] Do NOT use sawdust. | Sawdust is a combustible organic; mixing with potential oxidizers (if present) is a fire risk.[2] |
| Skin Contact | Wash with soap and water for 15 mins.[2] | Quats are sticky and penetrate skin; thorough washing is required to prevent chemical burns.[2] |
| Iodine Evolution | If waste turns purple/brown and fumes: Move to fume hood immediately. Add Sodium Thiosulfate (solid or solution).[2] | Thiosulfate reduces volatile Iodine ( |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Link
-
PubChem. (n.d.).[2] Compound Summary: Quaternary Ammonium Compounds. National Library of Medicine.[2] Link
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations.[2] Link[2]
-
Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: Quaternary Ammonium Iodides. (General reference for Quat/Iodide handling). Link
-
Agrawal, A. et al. (2012).[2] Retro-Mannich reaction of pharmacological agents. Journal of Organic Chemistry. (Provides mechanistic basis for base-instability of beta-amino ketones).[2]
Sources
Personal protective equipment for handling (2-Benzoylethyl)trimethylammonium iodide
Part 1: Executive Directive
The Philosophy of Protection: Handling (2-Benzoylethyl)trimethylammonium iodide requires a shift in mindset from "compliance" to "containment."[1] As a quaternary ammonium salt with an iodide counterion, this compound presents a dual challenge: it is a potent irritant to mucous membranes (H315, H319, H335) and is chemically labile—prone to hygroscopic clumping and iodine liberation upon oxidation.[1]
This guide does not merely list equipment; it establishes a self-validating safety system . Your PPE is the final barrier; your primary defense is the engineering control (fume hood) and your technique.
Part 2: Hazard Architecture & Risk Assessment[1]
Before selecting PPE, we must understand the "Enemy."
| Hazard Category | Specific Threat | Mechanism of Action |
| Chemical Irritation | Skin/Eye/Respiratory (H315, H319, H335) | Quaternary ammonium cations disrupt cell membranes; Iodide ions can oxidize to Iodine ( |
| Physical Property | Hygroscopic & Sticky | The powder absorbs atmospheric moisture rapidly, becoming tacky. This makes "dust" heavy and likely to adhere to gloves/sleeves, increasing contact time. |
| Reactivity | Light/Oxidation Sensitivity | Exposure to light or strong oxidizers releases free Iodine (yellow/brown discoloration), creating a secondary inhalation hazard.[1] |
Part 3: The PPE Firewall (Equipment Matrix)
This matrix balances permeation resistance with dexterity .[1] Data is synthesized from standard quaternary ammonium resistance charts and iodide compatibility.
Table 1: Mandatory Personal Protective Equipment
| Body Zone | Recommended Equipment | Technical Specification | Operational Logic (The "Why") |
| Hand Protection | Nitrile Rubber (Disposable) | Thickness: | Nitrile offers excellent resistance to quat salts.[1] Latex is avoided due to allergy risks and poor organic solvent resistance if the salt is in solution. Double gloving is required during weighing to allow outer-glove shedding without skin exposure.[1] |
| Eye Protection | Chemical Goggles | Indirect Venting, ANSI Z87.1+ | Safety glasses are insufficient for fine powders.[1] Quat dust is "sticky" and can migrate behind glasses. Goggles provide a complete seal against airborne particulates. |
| Respiratory | Engineering Control (Primary) | Fume Hood (Face velocity: 80-100 fpm) | The hood is the primary respirator.[1] |
| Respiratory | N95 / P2 Mask (Secondary) | NIOSH/EN 149 Certified | Only required if weighing must occur outside a hood (strongly discouraged).[1] Acts as a backup for accidental spills. |
| Body Defense | Lab Coat + Tyvek Sleeves | High-neck, snap closure.[1] Polyethylene sleeves. | Standard cotton coats absorb liquids. Tyvek sleeves bridge the gap between glove cuff and lab coat, preventing wrist exposure—the most common contamination point. |
Part 4: Operational Protocol (The Self-Validating Workflow)
This workflow uses Graphviz to visualize the logic flow. The system is "self-validating" because each step contains a check-point that must be passed before proceeding.[1]
Phase A: Pre-Operational Checks
-
The Inflation Test: Before donning, trap air in the nitrile glove and squeeze. Validation: No air leakage = Integrity confirmed.
-
The Flow Check: Tape a small strip of Kimwipe to the bottom of the fume hood sash. Validation: Inward flow indicated by the strip angling into the hood = Safe to proceed.
Phase B: Handling & Solubilization
-
Static Control: Quats are static-prone.[1] Use an anti-static gun or ionizer bar if available.
-
The "Add-to-Liquid" Rule: Always add the solid into the solvent vortex.[1] Causality: Adding solvent onto solid displaces air rapidly, ejecting a plume of toxic dust. Adding solid to liquid captures the dust immediately.
Phase C: Decontamination (The "Yellow Check") [1]
-
Iodides oxidize to yellow/brown. If you see yellow stains on your bench or gloves, you have failed containment.
-
Cleaning Agent: Use 70% Ethanol or Isopropanol.[1] Water alone may cause the quat to gum up; alcohol dissolves it cleanly.
Visualizing the Safety Logic
Figure 1: The "Self-Validating" Safety Workflow. Note the critical decision diamonds (Red) that prevent progression if safety is compromised.[1]
Part 5: Disposal & Emergency Response[1]
Disposal Strategy: Do NOT mix with general organic waste if your facility separates halogenated waste.[1]
-
Classification: Halogenated Organic Waste (due to Iodide content).[1]
-
Segregation: Keep away from strong oxidizing acids (Nitric, Chromic) in the waste stream.[1] Reason: Acidic oxidation converts Iodide (
) to Iodine gas ( ), which can pressurize waste containers and corrode hood ducting.[1]
Emergency Procedures:
-
Skin Contact: Immediate flush with water for 15 minutes.[2][3] Do not use solvent (alcohol) on skin, as it may enhance transdermal absorption of the quat.[1]
-
Spill Cleanup:
References
-
PubChem. (n.d.).[1] Compound Summary: Benzyltrimethylammonium iodide.[1] National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Personal Protective Equipment. Retrieved October 26, 2025, from [Link][1]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
